molecular formula C13H20ClNO B12293091 rac erythro Dihydrobupropion-d9

rac erythro Dihydrobupropion-d9

Cat. No.: B12293091
M. Wt: 250.81 g/mol
InChI Key: NDPTTXIBLSWNSF-LPBNDZLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac erythro Dihydrobupropion-d9 involves the incorporation of deuterium atoms into the Bupropion molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of deuterated reagents and catalysts .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and techniques to incorporate deuterium atoms accurately .

Chemical Reactions Analysis

Types of Reactions: rac erythro Dihydrobupropion-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

rac erythro Dihydrobupropion-d9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac erythro Dihydrobupropion-d9 involves its interaction with various molecular targets and pathways. As a labeled metabolite of Bupropion, it primarily affects the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing depressive symptoms .

Comparison with Similar Compounds

Uniqueness: rac erythro Dihydrobupropion-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

250.81 g/mol

IUPAC Name

(1R,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1/i2D3,3D3,4D3

InChI Key

NDPTTXIBLSWNSF-LPBNDZLASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@@H](C1=CC(=CC=C1)Cl)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Origin of Product

United States

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